(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione
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Overview
Description
The compound (3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[192213,10116,1904,9014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione is a complex organic molecule with a unique hexacyclic structure It is characterized by multiple stereocenters and functional groups, including hydroxyl, ethenyl, and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione involves multiple steps, including cyclization, oxidation, and functional group modifications. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can regenerate the hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and stereochemistry.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R,5S,7R,9S,10R,13R,14S,19R,27S)-19-Hydroxy-5,7,9,11-tetramethyl-13-vinyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(23),11,16(26),21,24-pentaene-15,17-dione .
- Pyrrocidine A .
Uniqueness
The uniqueness of (3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C31H39NO4 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione |
InChI |
InChI=1S/C31H39NO4/c1-6-20-12-18(4)25-24-23(20)27(33)22-15-31(35,32-29(22)34)14-19-7-9-21(10-8-19)36-28(24)26-17(3)11-16(2)13-30(25,26)5/h6-10,12,16-17,20,22-26,28,35H,1,11,13-15H2,2-5H3,(H,32,34)/t16-,17+,20-,22+,23+,24-,25+,26?,28+,30+,31-/m1/s1 |
InChI Key |
OCUONUXNKYDHKY-APROIJOGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2[C@@H]3[C@@H]4[C@H]([C@@H](C=C([C@@H]4[C@@]2(C1)C)C)C=C)C(=O)[C@@H]5C[C@](CC6=CC=C(O3)C=C6)(NC5=O)O)C |
Canonical SMILES |
CC1CC(C2C3C4C(C(C=C(C4C2(C1)C)C)C=C)C(=O)C5CC(CC6=CC=C(O3)C=C6)(NC5=O)O)C |
Origin of Product |
United States |
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